molecular formula C21H33FO4 B038089 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid CAS No. 117708-12-0

7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid

Cat. No. B038089
CAS RN: 117708-12-0
M. Wt: 368.5 g/mol
InChI Key: NPJPRSYGKCKGRY-JHYQVCNUSA-N
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Description

7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid, also known as CJ-129, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CJ-129 belongs to a class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which are known to play a key role in regulating glucose and lipid metabolism in the body.

Mechanism of Action

7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid exerts its effects by activating PPARs, which are nuclear receptors that play a key role in regulating glucose and lipid metabolism in the body. Specifically, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid binds to and activates PPAR-alpha, which leads to increased fatty acid oxidation and improved insulin sensitivity.
Biochemical and Physiological Effects:
In addition to its effects on glucose and lipid metabolism, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid has been shown to have other biochemical and physiological effects. For example, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid has been shown to reduce inflammation and oxidative stress, both of which are implicated in the development of metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid is that it is a highly specific agonist for PPAR-alpha, which reduces the risk of off-target effects. However, one limitation is that 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid has a relatively short half-life, which can make dosing and administration more challenging.

Future Directions

There are several potential future directions for research on 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid. One area of interest is in the development of more potent and longer-lasting PPAR agonists based on the structure of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid. Another area of interest is in exploring the potential therapeutic applications of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid in other disease states, such as cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanisms underlying the effects of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid on glucose and lipid metabolism, as well as its other biochemical and physiological effects.

Synthesis Methods

The synthesis of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid involves several steps, starting with the reaction of cyclohexylmagnesium bromide with 3-chloro-2-fluoropropene to yield 3-cyclohexyl-3-fluoro-1-chloropropane. This intermediate is then reacted with 2,5-dihydroxy-3-cyclopenten-1-one to yield the desired product, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid.

Scientific Research Applications

7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as type 2 diabetes and obesity. Studies have shown that 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid can improve insulin sensitivity, reduce inflammation, and promote weight loss in animal models.

properties

CAS RN

117708-12-0

Product Name

7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid

Molecular Formula

C21H33FO4

Molecular Weight

368.5 g/mol

IUPAC Name

(E)-7-[2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-fluoro-3-hydroxycyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C21H33FO4/c22-18-14-20(24)17(12-13-19(23)15-8-4-3-5-9-15)16(18)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,23-24H,2-5,7-11,14H2,(H,25,26)/b6-1+,13-12+

InChI Key

NPJPRSYGKCKGRY-JHYQVCNUSA-N

Isomeric SMILES

C1CCC(CC1)C(/C=C/C2C(CC(C2C/C=C/CCCC(=O)O)F)O)O

SMILES

C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)F)O)O

Canonical SMILES

C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)F)O)O

synonyms

9-DAF
9-fluoro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid

Origin of Product

United States

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